molecular formula C6H4N2O5 B081882 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid CAS No. 14933-78-9

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Cat. No.: B081882
CAS No.: 14933-78-9
M. Wt: 184.11 g/mol
InChI Key: KKYQRQZYRFVFTG-UHFFFAOYSA-N
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Description

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O5 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a carboxylic acid group at the 2-position, with an additional oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide

Scientific Research Applications

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

4-Nitropyridine-2-carboxylic acid 1-oxide is toxic if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, and protective measures should be taken while handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid can be achieved through several methods. One common approach involves the nitration of pyridine N-oxide. Pyridine N-oxide is nitrated using a mixture of nitric acid and sulfuric acid, resulting in the formation of 4-nitropyridine N-oxide. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 2-position .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow synthesis. This method involves the nitration of pyridine N-oxide in a continuous flow system, which allows for better control of reaction conditions and minimizes the formation of by-products. The continuous flow synthesis method has been shown to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    4-Nitropyridine N-oxide: Lacks the carboxylic acid group at the 2-position.

    2-Nitropyridine N-oxide: Has the nitro group at the 2-position instead of the 4-position.

    4-Aminopyridine-2-carboxylic acid 1-oxide: The nitro group is reduced to an amino group

Uniqueness: 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, along with the N-oxide functionality. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-6(10)5-3-4(8(12)13)1-2-7(5)11/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYQRQZYRFVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164223
Record name 4-Nitropyridine-2-carboxylic acid 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14933-78-9
Record name 4-Nitropicolinic acid N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14933-78-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14933-78-9
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Record name 4-Nitropyridine-2-carboxylic acid 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitropyridine-2-carboxylic acid 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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